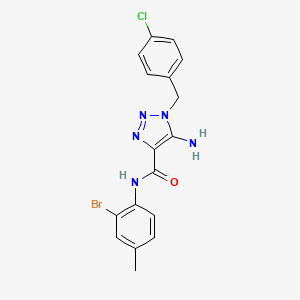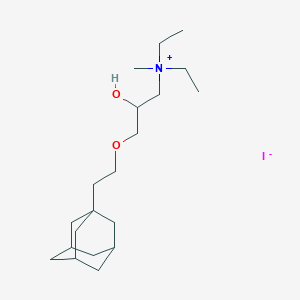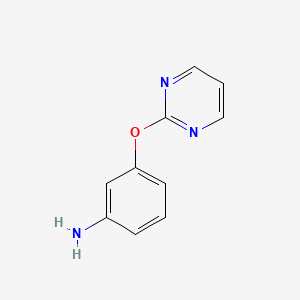
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole compounds often involves multi-step reactions starting from simple aromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process beginning with 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88% . Although the compound , 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, is not directly synthesized in the provided papers, the methodologies described could be relevant for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and is often elucidated using various analytical techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, which revealed its crystallization in the monoclinic space group P21/n. The unit cell parameters and the presence of hydrogen bonding were also described . These structural insights are crucial for understanding the molecular interactions and properties of triazole compounds.
Chemical Reactions Analysis
The chemical reactivity of triazole compounds can be inferred from their functional groups and molecular structure. The papers provided do not detail specific reactions involving the compound of interest, but they do discuss the synthesis and structural characterization of related triazole derivatives. These studies suggest that triazole compounds can undergo various chemical reactions, such as condensation, which was used in the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . Such reactions are likely applicable to the compound , given its triazole core and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, but they do provide data on related compounds. For instance, the density, molecular weight, and crystallographic data of a similar triazole compound were reported, which can help predict the behavior of the compound in various environments . Additionally, the antitumor activity of a triazole-indazole derivative was investigated, indicating potential biological activities of triazole compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, including compounds structurally related to 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited good to moderate activities against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Chemistry of Triazole Derivatives
Another study focused on the chemistry of triazole derivatives, specifically on 4-aminotriazole-5-carbaldehydes. This research provides valuable insights into the synthesis pathways and chemical properties of triazole compounds, which are essential for understanding the potential applications of 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Albert & Taguchi, 1973).
Application in Peptidomimetics and Biologically Active Compounds
A 2015 study explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This research is particularly relevant for the development of HSP90 inhibitors and highlights the potential of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Potential Anticancer and Anti-5-Lipoxygenase Agents
In 2016, novel pyrazolopyrimidines derivatives, structurally related to triazole compounds, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates the potential use of triazole derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).
Synthesis and Characterization in Drug Development
Another study focused on the practical synthesis of a CCR5 antagonist, an important class of drugs used in HIV treatment. This research provides insights into the synthesis techniques that could be applicable to triazole derivatives, potentially aiding in the development of new pharmaceutical compounds (Ikemoto et al., 2005).
Eigenschaften
IUPAC Name |
5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-2-7-14(13(18)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXDGQMHQUVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)





![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)


![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)
